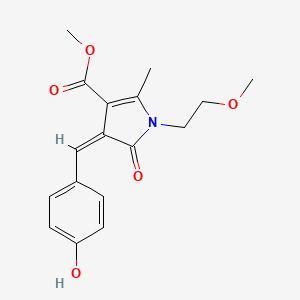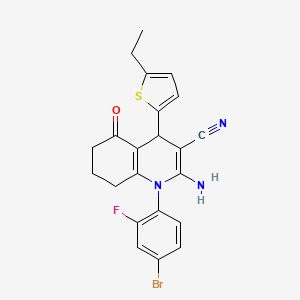![molecular formula C25H28N2O4 B11632713 Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate CAS No. 383892-08-8](/img/structure/B11632713.png)
Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group (C₂H₅): The ethyl group (C₂H₅) is attached to the quinoline ring, providing solubility and altering its chemical properties.
Quinoline Ring: Quinoline is a heterocyclic aromatic compound containing a benzene ring fused to a pyridine ring. It exhibits interesting electronic properties due to its aromaticity.
Carboxylate Group (-COOEt): The carboxylate group (COOEt) contributes to the compound’s acidity and reactivity.
準備方法
Synthetic Routes:: The synthesis of Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which connects the quinoline core with the phenyl group. This reaction utilizes an organoboron reagent (such as arylboronic acids or boronate esters) and a palladium catalyst .
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent quantities ensures efficient production.
化学反応の分析
Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate undergoes various reactions:
Oxidation: The benzylic position (adjacent to the phenyl group) is susceptible to oxidation, leading to the formation of quinoline-3-carboxylic acid.
Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Substitution: The ethyl group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common reagents include palladium catalysts, boron reagents, and reducing agents.
科学的研究の応用
Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate finds applications in:
Medicinal Chemistry: Its quinoline scaffold is relevant for drug design, especially in antimalarial and anticancer research.
Biological Studies: Researchers explore its interactions with cellular targets, including enzymes and receptors.
Materials Science: Quinoline derivatives contribute to organic electronics and luminescent materials.
作用機序
The compound’s mechanism of action likely involves interactions with specific protein targets or signaling pathways. Further studies are needed to elucidate these details.
類似化合物との比較
Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate stands out due to its unique combination of quinoline, phenyl, and ester functionalities. Similar compounds include other quinoline derivatives, but none precisely match this structure.
特性
CAS番号 |
383892-08-8 |
|---|---|
分子式 |
C25H28N2O4 |
分子量 |
420.5 g/mol |
IUPAC名 |
ethyl 4-(4-butoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C25H28N2O4/c1-5-7-12-31-24(28)18-8-10-19(11-9-18)27-23-20-14-16(3)13-17(4)22(20)26-15-21(23)25(29)30-6-2/h8-11,13-15H,5-7,12H2,1-4H3,(H,26,27) |
InChIキー |
QWNRFCYXYGCNDE-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 3-[[2-(3-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11632636.png)
![2-(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetamide](/img/structure/B11632638.png)

![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11632660.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11632669.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B11632678.png)
![5-[(4-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11632686.png)
![Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11632688.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632691.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632693.png)
![(2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11632698.png)
![3-amino-N-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11632699.png)

![4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632703.png)
